3-(1-Methylpyrrolidin-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridine involves the conversion of nicotine into a more benign form, such as nicotinium sulfate, through the reaction with sulfuric acid. This process transforms the toxic alkaloid nicotine into a protic ionic liquid that serves as a biocompatible catalyst for selective acetylation of amines, highlighting the compound's potential in green chemistry and sustainable processes (Tamaddon & Azadi, 2017).
Molecular Structure Analysis
The molecular structure of 3-(1-Methylpyrrolidin-2-yl)pyridine, particularly in its form as nicotinium sulfate, has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and CHN analysis. These analyses demonstrate the proton transfer to both N-methyl pyrrolidine and pyridine of nicotine, forming a structure that is both acidic and basic, which is crucial for its catalytic activity (Tamaddon & Azadi, 2017).
Chemical Reactions and Properties
The compound has shown to catalyze the acetylation of phenols, alcohols, and amines at room temperature, with a notable selectivity for the amine group in the presence of aminophenol. This catalytic behavior underlines its potential in synthetic organic chemistry, particularly in facilitating selective reactions without the need for stringent conditions (Tamaddon & Azadi, 2017).
Scientific Research Applications
Agricultural Benefits : A study found that 3-(1-methylpyrrolidin-2-yl) pyridine in Alstonia scholaris metabolites can enhance nutritional contents and plant defense in Vigna unguiculata. This discovery holds potential benefits for agriculture-based economies (Ahmad et al., 2020).
Chemistry of Iron Complexes : The iron complexes of derivatives of 2,6-di(5-tertbutylpyrazol-3-yl)-pyridine, which may include 3-(1-methylpyrrolidin-2-yl)pyridine, exhibit unique high-spin structures and hydrogen bonding. These characteristics lead to various structural forms like fluorite nets, 1D ladder structures, and homochiral self-penetrating helical networks (Roberts et al., 2014).
Biomedical Sensors and Catalysis : Research on 2,6-bis(pyrazolyl)pyridines and related ligands, potentially including 3-(1-methylpyrrolidin-2-yl)pyridine, indicates their applications in biomedical sensors and catalysis. These compounds are involved in multifunctional switches, biosensors, and functional soft materials (Halcrow, 2014).
Organocatalyst in Chemical Reactions : The compound (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, related to 3-(1-methylpyrrolidin-2-yl)pyridine, has been used as an organocatalyst in the aldol reaction between acetone and various aldehydes, showing superior enantioselectivity (Tong et al., 2008).
Potential in Metal-Organic Frameworks : Pd(II), Pt(II), Ir(III), and Zn(II) complexes with 5-pyridine substituted N-methyl isoxazolidines, which could include 3-(1-methylpyrrolidin-2-yl)pyridine, show promising potential for metal-organic frameworks (Lysenko et al., 2001).
Biocompatible Catalyst : Nicotinium sulfate, derived from 3-(1-methylpyrrolidin-2-yl)pyridine, is highlighted as a biocompatible catalyst for selective acetylation of amines. This enables the synthesis of bio-renewable materials without loss of catalytic activity (Tamaddon & Azadi, 2017).
Safety And Hazards
“3-(1-Methylpyrrolidin-2-yl)pyridine” is classified as acutely toxic. It is fatal if inhaled, in contact with skin, or if swallowed7. It is also toxic to aquatic life with long-lasting effects7.
Future Directions
“3-(1-Methylpyrrolidin-2-yl)pyridine” is utilized as a therapeutic agent to eliminate smoking with the damage it does to health1. This suggests potential future directions in the development of smoking cessation therapies.
properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048154 | |
Record name | DL-Nicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrolidin-2-yl)pyridine | |
CAS RN |
22083-74-5, 54-11-5 | |
Record name | DL-Nicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22083-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotine, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022083745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nicotine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Nicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-nikotin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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